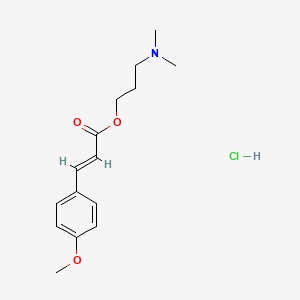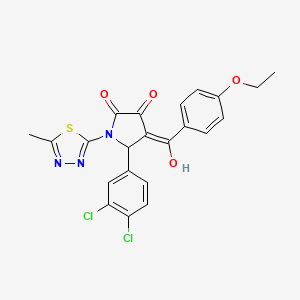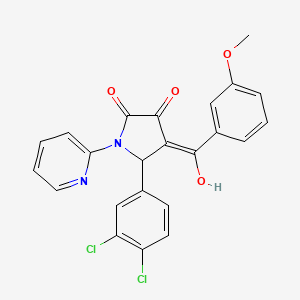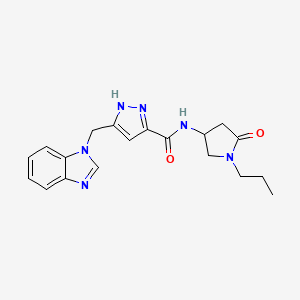
3-(dimethylamino)propyl 3-(4-methoxyphenyl)acrylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dimethylamino)propyl 3-(4-methoxyphenyl)acrylate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMAA-4MA, and it is a derivative of methacrylate that is widely used in biomedical research.
Mécanisme D'action
The mechanism of action of DMAA-4MA is not fully understood, but it is believed to involve the interaction of the dimethylamino group with the target molecule. The dimethylamino group can act as a hydrogen bond acceptor or donor, and it can also form electrostatic interactions with the target molecule. The 4-methoxyphenyl group can also contribute to the binding affinity of DMAA-4MA by forming hydrophobic interactions with the target molecule.
Biochemical and Physiological Effects:
DMAA-4MA has been shown to have low toxicity and biocompatibility, making it an ideal candidate for biomedical applications. DMAA-4MA can also enhance the stability and solubility of the conjugated molecules, which can improve their bioavailability and efficacy. DMAA-4MA has been shown to have a half-life of approximately 7 hours in vivo, making it suitable for drug delivery applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMAA-4MA in lab experiments include its versatility, low toxicity, and biocompatibility. DMAA-4MA can also enhance the stability and solubility of the conjugated molecules, which can improve the accuracy and reproducibility of the experiments. The limitations of using DMAA-4MA in lab experiments include its low yield of synthesis, which can limit the availability of the compound, and its limited understanding of the mechanism of action, which can hinder the interpretation of the results.
Orientations Futures
There are several future directions for the research of DMAA-4MA. One direction is to explore the potential applications of DMAA-4MA in drug delivery, imaging, and tissue engineering. Another direction is to investigate the mechanism of action of DMAA-4MA and its interaction with different target molecules. Further research is also needed to optimize the synthesis method of DMAA-4MA to improve the yield and purity of the compound. Overall, DMAA-4MA has great potential for various scientific research applications, and further research is needed to fully explore its capabilities.
Conclusion:
In conclusion, DMAA-4MA is a versatile compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of DMAA-4MA involves the reaction of 3-(dimethylamino)propylamine with 3-(4-methoxyphenyl)acrylic acid, and the resulting product is purified by recrystallization. DMAA-4MA has been extensively researched for its potential applications in drug delivery, imaging, and tissue engineering. The mechanism of action of DMAA-4MA is not fully understood, but it is believed to involve the interaction of the dimethylamino group with the target molecule. DMAA-4MA has low toxicity and biocompatibility, making it an ideal candidate for biomedical applications. The advantages of using DMAA-4MA in lab experiments include its versatility, low toxicity, and biocompatibility, while the limitations include its low yield of synthesis and limited understanding of the mechanism of action. There are several future directions for the research of DMAA-4MA, including exploring its potential applications, investigating its mechanism of action, and optimizing its synthesis method. Overall, DMAA-4MA has great potential for various scientific research applications, and further research is needed to fully explore its capabilities.
Méthodes De Synthèse
The synthesis of DMAA-4MA involves the reaction of 3-(dimethylamino)propylamine with 3-(4-methoxyphenyl)acrylic acid. The reaction is catalyzed by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and the resulting product is purified by recrystallization. The yield of DMAA-4MA synthesis is approximately 50%.
Applications De Recherche Scientifique
DMAA-4MA has been extensively researched for its potential applications in various fields, including drug delivery, imaging, and tissue engineering. DMAA-4MA is a versatile compound that can be used to conjugate with different molecules, such as drugs, peptides, and imaging agents, to enhance their pharmacokinetics and pharmacodynamics. DMAA-4MA has also been used as a fluorescent probe for imaging cellular structures and as a scaffold for tissue engineering.
Propriétés
IUPAC Name |
3-(dimethylamino)propyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-16(2)11-4-12-19-15(17)10-7-13-5-8-14(18-3)9-6-13;/h5-10H,4,11-12H2,1-3H3;1H/b10-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYHBAUDJVBGEW-HCUGZAAXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC(=O)C=CC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCOC(=O)/C=C/C1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 7-(2,3-dimethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5371167.png)

![4-{[4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5371184.png)
![N-(3-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5371193.png)


![[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl](phenyl)methanone](/img/structure/B5371219.png)
![4-(2,3-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5371226.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5371236.png)
![1-[2-(propylthio)benzoyl]azepane](/img/structure/B5371241.png)
![4-chloro-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5371249.png)

![2-chloro-4-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5371276.png)
![2-{[3-(pentafluorophenyl)-2-propen-1-yl]amino}ethanol hydrochloride](/img/structure/B5371278.png)